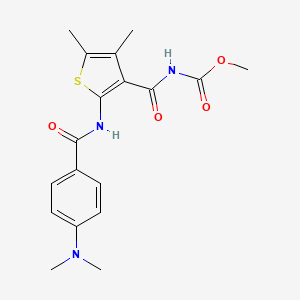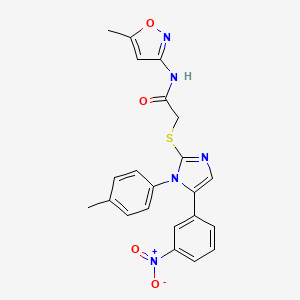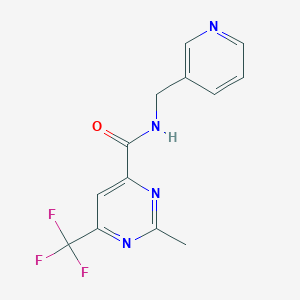
2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves the inhibition of various enzymes, including protein kinases. It has been found to bind to the ATP-binding site of protein kinases, preventing their activity and inhibiting cell growth and division. Additionally, it has been found to have neuroprotective effects by preventing the accumulation of beta-amyloid protein, which is associated with Alzheimer's disease.
Biochemical and physiological effects:
2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases, which are involved in the regulation of cell growth and division. Additionally, it has been found to have neuroprotective effects by preventing the accumulation of beta-amyloid protein, which is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide in lab experiments include its potential applications in drug discovery and development, cancer treatment, and neurological disorders. It has been found to inhibit the activity of various enzymes, making it a potential candidate for the development of cancer therapies. Additionally, it has been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
The limitations of using 2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy. Additionally, its synthesis method can be complex and may require specialized equipment and expertise.
Direcciones Futuras
For the research of 2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide include further studies on its mechanism of action and its potential applications in drug discovery and development, cancer treatment, and neurological disorders. Additionally, further research is needed to determine its safety and efficacy in humans and its potential side effects. As new information becomes available, it may be possible to develop more effective treatments for cancer and neurological disorders using this compound.
Métodos De Síntesis
2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid with pyridin-3-ylmethanol in the presence of a coupling reagent. Other methods include the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid with pyridine-3-carboxaldehyde followed by reduction and coupling with a suitable amine. The synthesis method used depends on the desired purity and yield of the final product.
Aplicaciones Científicas De Investigación
2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has potential applications in scientific research, including drug discovery and development, cancer treatment, and neurological disorders. It has been found to inhibit the activity of various enzymes, including protein kinases, which are involved in the regulation of cell growth and division. This makes it a potential candidate for the development of cancer therapies. Additionally, it has been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c1-8-19-10(5-11(20-8)13(14,15)16)12(21)18-7-9-3-2-4-17-6-9/h2-6H,7H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZBSRDVQNZGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(pyridin-3-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

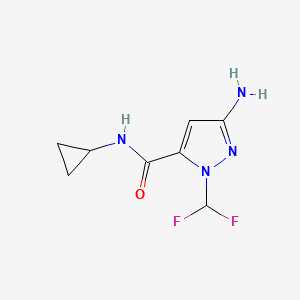
![2-Cyclopropyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2841797.png)
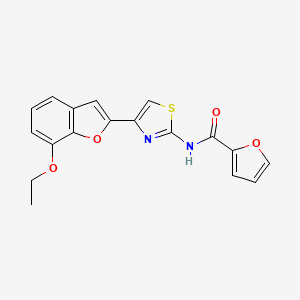
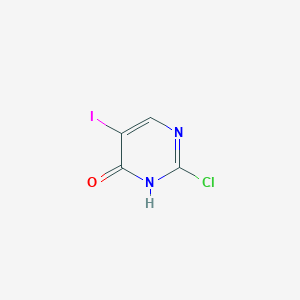
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841801.png)
![5-[5-(1H-Imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole](/img/structure/B2841803.png)
![3-(2-bromophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2841804.png)
![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2841806.png)
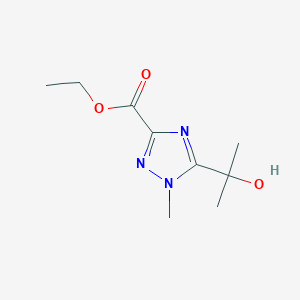
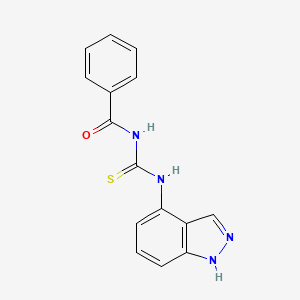
![N-[(3S)-Oxan-3-yl]prop-2-enamide](/img/structure/B2841811.png)
![2-amino-4-(2-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2841812.png)
